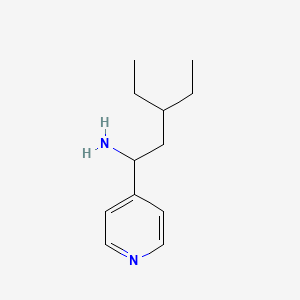

3-Ethyl-1-(pyridin-4-YL)pentan-1-amine

Description

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and privileged scaffold in the fields of organic and medicinal chemistry. chemsrc.comnih.govbldpharm.com Its importance stems from a combination of unique electronic properties, synthetic versatility, and its presence in a vast number of biologically active compounds. chemsrc.com Pyridine and its derivatives are fundamental components of many natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6). chemsrc.com

In medicinal chemistry, the pyridine nucleus is one of the most extensively used heterocycles in drug design. bldpharm.com It is found in numerous FDA-approved drugs targeting a wide array of diseases, including infectious diseases, inflammation, and cancer. nih.govbldpharm.combldpharm.com The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated, which often improves the water solubility of pharmaceutical molecules. chemsrc.com This feature is critical for influencing a drug's pharmacokinetic properties. Furthermore, the pyridine ring can serve as a bioisostere for a phenyl ring, allowing chemists to modulate a molecule's properties while maintaining its ability to interact with biological targets. The scaffold's amenability to functionalization at various positions allows for the fine-tuning of steric and electronic properties, making it a versatile template for developing novel therapeutic agents. chemsrc.com Beyond medicine, pyridine derivatives are crucial as ligands in organometallic chemistry, in asymmetric catalysis, and in the development of functional materials. chemsrc.com

Fundamental Role of Amine Functionalities in Bioactive Molecules and Catalysis

The amine functional group, characterized by a nitrogen atom with a lone pair of electrons, is fundamental to the structure and function of countless molecules in both biology and industry. This lone pair of electrons makes amines both basic and nucleophilic, properties that dominate their chemical reactivity and are central to their diverse roles.

In biological systems, amines are the defining feature of amino acids, the building blocks of proteins. The amine group participates in the formation of peptide bonds and is crucial for protein structure and function. Many essential neurotransmitters, such as serotonin (B10506) and dopamine, are biogenic amines that play critical roles in neural signaling. This biological significance makes amine-containing compounds a major focus of medicinal chemistry for the development of therapeutics targeting the central nervous system and other biological pathways.

In industrial and synthetic chemistry, amines are indispensable. They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. Their ability to act as nucleophiles is exploited in a wide range of substitution and addition reactions. Furthermore, certain amines are used as catalysts or as ligands for transition metals in catalytic processes like hydrogenation and cross-coupling reactions, which are vital for the efficient synthesis of complex molecules.

Positioning of 3-Ethyl-1-(pyridin-4-YL)pentan-1-amine within the Landscape of Pyridine-Alkylamine Chemistry

This compound is a specific molecule that combines the key features of a pyridine ring and a primary amine, connected by a substituted alkyl chain. While extensive research dedicated solely to this exact compound is not prominent in publicly available literature, its structure allows it to be positioned as a representative member of the pyridine-alkylamine class. Its chemical identity is confirmed by its CAS number, 1553097-06-5.

The structure of this compound features a 4-substituted pyridine ring, where the linkage is at the para-position relative to the ring nitrogen. This specific substitution pattern influences the electronic distribution within the aromatic ring and directs its potential interactions. The amine group is primary, located at the first position of a pentane (B18724) chain, making it sterically accessible and chemically reactive. The ethyl group at the third position of the pentane chain introduces a point of branching, adding to the molecule's steric bulk and potentially influencing its conformational flexibility and binding interactions.

Below is a table summarizing the known and calculated properties of this compound.

| Property | Value/Description |

| IUPAC Name | This compound |

| CAS Number | 1553097-06-5 |

| Molecular Formula | C₁₂H₂₀N₂ |

| Molecular Weight | 192.30 g/mol |

| Key Structural Features | 4-substituted pyridine ring, Primary amine, Branched alkyl linker |

| Physicochemical Data | Detailed experimental data such as melting point, boiling point, and solubility are not widely reported in scientific literature. |

Note: Molecular formula and weight are calculated based on the structure.

Overview of Research Trajectories for Amine-Containing Pyridine Derivatives

Research into amine-containing pyridine derivatives is a dynamic and expanding field, driven by their proven utility in pharmaceuticals and materials science. A significant trajectory is the continued development of novel therapeutic agents. Scientists are designing and synthesizing new pyridine derivatives to act as inhibitors for a range of enzymes and receptors. For example, substituted pyridine amines have been investigated as cholinesterase inhibitors for potential use in treating neurodegenerative diseases like Alzheimer's. Other research focuses on their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. bldpharm.com

Another major research trend involves the use of these compounds in catalysis and synthetic methodology. The development of chiral pyridine-containing amines as ligands for asymmetric catalysis is an area of intense focus, aiming to create more efficient and selective methods for synthesizing enantiomerically pure compounds.

Furthermore, "late-stage functionalization" has emerged as a powerful strategy in drug discovery. This involves introducing key functional groups, such as substituted pyridines, into complex molecules at a late stage of the synthesis. This approach allows for the rapid generation of a diverse library of analogues for biological screening. Amine-containing pyridine derivatives are valuable building blocks in this context. The ongoing exploration of these molecules is expected to lead to the discovery of new drugs, more efficient chemical processes, and novel functional materials. bldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C12H20N2 |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

3-ethyl-1-pyridin-4-ylpentan-1-amine |

InChI |

InChI=1S/C12H20N2/c1-3-10(4-2)9-12(13)11-5-7-14-8-6-11/h5-8,10,12H,3-4,9,13H2,1-2H3 |

InChI Key |

FPIIQJXWUVPAEI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CC(C1=CC=NC=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethyl 1 Pyridin 4 Yl Pentan 1 Amine and Analogues

Development and Optimization of Core Synthetic Routes

The construction of 3-Ethyl-1-(pyridin-4-YL)pentan-1-amine can be approached through several strategic disconnections. The most direct methods focus on forming the crucial carbon-nitrogen bond at the chiral center. Alternatively, routes that build the pyridine (B92270) ring with the necessary side chain already attached offer a different strategic approach.

Reductive Amination Strategies for C-N Bond Formation

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.orgorganicreactions.org This approach is arguably the most direct route to the target compound, proceeding via a two-step, often one-pot, process involving the formation of an imine intermediate followed by its reduction. wikipedia.org

The synthesis would commence with the precursor ketone, 3-ethyl-1-(pyridin-4-yl)pentan-1-one. This ketone reacts with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) or aqueous ammonia, under weakly acidic conditions to form the corresponding imine. This intermediate is typically not isolated but is reduced in situ to the desired primary amine. wikipedia.orgnih.gov

Several reducing agents are suitable for this transformation, each with specific advantages regarding reactivity, selectivity, and handling. wikipedia.orgharvard.edu

Sodium Cyanoborohydride (NaBH₃CN) : This reagent is particularly effective because it is selective for the reduction of the protonated imine over the starting ketone, minimizing the formation of the corresponding alcohol as a byproduct. youtube.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : A milder and less toxic alternative to NaBH₃CN, it is highly effective for the reductive amination of a wide range of ketones and aldehydes and is often the reagent of choice. harvard.edu

Catalytic Hydrogenation : Using hydrogen gas with a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is another effective method. youtube.comorganic-chemistry.org This approach is considered a green chemistry alternative as it avoids stoichiometric inorganic hydrides. wikipedia.org

The optimization of this route involves screening different reducing agents, solvents, and ammonia sources to maximize the yield and purity of the final amine.

Table 1: Comparison of Reducing Agents for a Model Reductive Amination

| Reducing Agent | Ammonia Source | Solvent | Typical Yield (%) | Key Features |

|---|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | NH₄OAc | Methanol | 75-90 | Selective for imine reduction; toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | NH₄OAc | Dichloroethane (DCE) | 80-95 | Mild, highly selective, and less toxic. harvard.edu |

| H₂ / Pd/C | Aqueous NH₃ | Ethanol | 70-85 | "Green" method; may require elevated pressure. youtube.com |

| Ammonia-Borane (NH₃BH₃) | - (self-contained) | Methanol | 80-92 | Stable, convenient source of both ammonia and hydride. |

Catalytic Cross-Coupling Approaches for Pyridine Ring Functionalization

Transition metal-catalyzed cross-coupling reactions provide powerful alternatives for forming C-N bonds, particularly in the synthesis of arylamines. wikipedia.org These methods are essential for functionalizing pre-existing pyridine rings.

The Buchwald-Hartwig amination is a premier method for this transformation. acsgcipr.org This palladium-catalyzed reaction would involve the coupling of a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) with 3-ethylpentan-1-amine. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org The choice of ligand is critical and has evolved through several "generations," with modern bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands enabling the coupling of a wide range of substrates under milder conditions. acsgcipr.orgrsc.org

Key components of this reaction include:

Palladium Precatalyst : Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

Ligand : Bulky phosphine ligands such as XPhos, SPhos, or Josiphos are often used to facilitate the catalytic cycle.

Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine. libretexts.org

A Suzuki-Miyaura coupling could also be envisioned, although it is a less direct route to the final amine. This would involve coupling a 4-pyridylboronic acid with a suitable electrophile attached to the 3-ethylpentyl-1-amine core, where the amine is appropriately protected. nih.govwikipedia.org This C-C bond-forming strategy is more commonly used for creating biaryl structures but can be adapted for complex amine synthesis. researchgate.netresearchgate.net

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination of Heteroaryl Halides

| Palladium Source | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Aryl/Heteroaryl Chlorides, Bromides |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | Aryl/Heteroaryl Bromides, Triflates |

| [Pd(IPr)(cin)Cl] | IPr (NHC) | K₃PO₄ | Toluene | Aryl/Heteroaryl Chlorides |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | Aryl/Heteroaryl Iodides |

Multicomponent Condensation Reactions Involving Pentane (B18724) Derivatives and Pyridine Precursors

Multicomponent reactions (MCRs) offer an efficient strategy for building molecular complexity in a single step by combining three or more starting materials. wikipedia.orgfiveable.me The Hantzsch pyridine synthesis, first reported in 1881, is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which is then oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.orgchemeurope.com

To apply this to the synthesis of an analogue of the target compound, one could theoretically use 3-ethylpentanal (B3010029) as the aldehyde component. Condensation with two equivalents of a β-ketoester (like ethyl acetoacetate) and ammonia would lead to a symmetrically substituted dihydropyridine. thermofisher.com Subsequent oxidation and functional group manipulation (e.g., decarboxylation, reduction) would be required to arrive at a structure related to the target. While powerful for creating the pyridine core, this method is less direct for synthesizing the specific substitution pattern of this compound. baranlab.org

Cyclization and Annulation Techniques for Related Pyridine Systems

Numerous cyclization and annulation strategies exist for constructing the pyridine ring from acyclic precursors. youtube.comnih.gov These methods are fundamental in heterocyclic chemistry and provide access to a wide variety of substituted pyridines.

The Guareschi-Thorpe synthesis is another classical method that involves the condensation of a β-ketoester with a cyanoacetamide or cyanoacetate (B8463686) in the presence of ammonia or another base. rsc.orgnih.govdrugfuture.com This reaction yields a substituted 2-pyridone, which can be further functionalized.

Modern approaches often utilize transition-metal catalysis to achieve cyclocondensation. nih.govacs.org For instance, rhodium-catalyzed C-H activation can facilitate the reaction between α,β-unsaturated imines and alkynes to form highly substituted pyridines. nih.gov These methods offer high efficiency and control over the substitution pattern but would require careful selection of starting materials to build the specific structure of the target compound.

Stereoselective and Asymmetric Synthesis of the Compound

The carbon atom attached to both the pyridine ring and the amino group in this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a critical aspect of its synthesis, leading to the formation of a single enantiomer, which is often crucial for biological applications.

Diastereoselective Control in Amine Formation

The most effective strategy for introducing chirality is through asymmetric reductive amination of the precursor ketone, 3-ethyl-1-(pyridin-4-yl)pentan-1-one. This can be achieved using two main approaches:

Use of Chiral Auxiliaries : A well-established method involves condensing the ketone with a chiral amine auxiliary, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary). yale.eduharvard.edu This forms a chiral N-sulfinyl imine intermediate. The subsequent reduction of the C=N double bond is directed by the bulky tert-butylsulfinyl group, leading to the formation of the new stereocenter with high diastereoselectivity. The auxiliary can then be cleaved under acidic conditions to yield the chiral primary amine. researchgate.net

Catalytic Asymmetric Hydrogenation : This approach uses a chiral transition-metal catalyst to directly reduce the achiral imine intermediate in an enantioselective manner. chinesechemsoc.orgresearchgate.netnih.gov Iridium or rhodium complexes paired with chiral phosphine ligands (e.g., BINAP) are highly effective for the asymmetric hydrogenation of imines. nih.govscispace.com Recently, ruthenium catalysts have also been shown to be highly effective for the direct asymmetric reductive amination of pyridyl ketones. acs.org This method is highly atom-economical and can provide access to chiral amines with excellent enantiomeric excess (ee).

Table 3: Asymmetric Strategies for Chiral Pyridyl Amine Synthesis

| Method | Chiral Source | Intermediate | Typical Result | Reference |

|---|---|---|---|---|

| Auxiliary-Controlled Reduction | (R)-tert-Butanesulfinamide | Chiral N-sulfinyl imine | >95% de | harvard.edu |

| Catalytic Asymmetric Hydrogenation | Ir- or Rh-based chiral catalyst | Achiral imine | >95% ee | nih.gov |

| Catalytic Asymmetric Reductive Amination | Ru(OAc)₂{(S)-binap} | Ketone + Ammonia Source | >99% ee | acs.org |

| Enzymatic Reductive Amination | Imine Reductase (IRED) / Reductive Aminase (RedAm) | Ketone + Ammonia Source | >99% ee | researchgate.net |

Enantioselective Approaches Utilizing Chiral Catalysts or Auxiliaries

The synthesis of enantiomerically pure chiral amines, such as this compound, is of significant interest in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different biological activities. researchgate.net Asymmetric catalysis, employing either chiral catalysts or chiral auxiliaries, represents a powerful strategy for controlling the stereochemical outcome of a reaction to produce the desired enantiomer. researchgate.netnih.gov

Chiral catalysts, particularly those based on transition metals like rhodium, iridium, and palladium, have been successfully applied to the asymmetric synthesis of chiral amines containing a pyridine moiety. nih.govacs.org A significant challenge in the transition metal-catalyzed asymmetric hydrogenation of pyridyl-containing compounds is the potential for the pyridine nitrogen to coordinate strongly with the metal center, leading to catalyst deactivation. acs.org Despite this, highly enantioselective methods have been developed. For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines can furnish 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which are precursors to chiral piperidines. nih.govacs.org Another key method is the asymmetric hydrogenation of imines, enamines, and N-heteroaromatic compounds, which has seen significant advancements through the development of novel chiral phosphorus ligands. nih.govacs.org For example, iridium complexes with phosphino-oxazoline ligands have demonstrated high activity and selectivity in the asymmetric hydrogenation of N-aryl imines. nih.gov

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereoselectivity of subsequent reactions. researchgate.netwikipedia.org After the desired chiral center is established, the auxiliary can be removed and often recovered for reuse. wikipedia.org Common auxiliaries include oxazolidinones (popularized by David A. Evans), pseudoephedrine, and camphorsultam. wikipedia.orgsigmaaldrich.com In the synthesis of chiral amines, a prochiral substrate can be covalently bonded to a chiral auxiliary. The steric and electronic properties of the auxiliary then bias the approach of a reagent from one face of the molecule, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the enantiomerically enriched target amine. For example, enantiomerically pure uncommon α-amino acids have been prepared through the alkylation of chiral glycine (B1666218) derivatives that feature axially chiral 1,1'-Binaphthyl-2,2'-diol (BINOL) as an auxiliary. wikipedia.org

Table 1: Examples of Enantioselective Synthesis of Chiral Pyridine and Piperidine Derivatives

| Catalyst/Auxiliary System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Rh-Catalyst with Chiral Ligand | Dihydropyridine | 3-Substituted Tetrahydropyridine | Up to 99% | High | nih.govacs.org |

| Ir/f-binaphane Complex | Sterically Hindered N-Aryl Imine | Chiral Aryl Alkylamine | Up to 99% | Good to Excellent | acs.org |

| Pd/C4-TunePhos with Brønsted Acid | Cyclic N-Aryl Imine | Chiral Cyclic Amine | 86-95% | High | nih.gov |

| (R)-BINOL Auxiliary | Chiral Glycine Derivative | Uncommon α-Amino Acid | Moderate | Low to Moderate | wikipedia.org |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is crucial for developing environmentally sustainable and economically viable manufacturing processes. rsc.org Green chemistry aims to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as solvent selection, energy efficiency, and the use of renewable resources. bdmaee.nettncintlchem.com

Performing chemical reactions without the use of volatile organic compounds (VOCs) as solvents is a core principle of green chemistry. researchgate.net Solvents contribute significantly to the waste generated in chemical processes and can pose environmental and health risks. Solvent-free, or solid-state, reactions can lead to improved efficiency, higher yields, shorter reaction times, and easier product purification. rsc.org

Microwave-assisted synthesis is a prominent technique that often allows for solvent-free conditions or a significant reduction in solvent volume. nih.gov This method has been successfully used for the efficient, one-pot synthesis of novel pyridine derivatives, offering excellent yields in very short reaction times (2-7 minutes) compared to conventional heating methods. nih.gov Another approach is the direct reaction of neat starting materials. For instance, a solvent- and halide-free, atom-economical synthesis of pyridine-2-yl substituted ureas has been developed by reacting pyridine N-oxides directly with dialkylcyanamides, achieving good to high yields (63–92%). rsc.org

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Conducting organic synthesis in an aqueous medium can significantly reduce the environmental impact of a chemical process. rsc.org While many organic compounds have low solubility in water, various techniques such as the use of phase-transfer catalysts or co-solvents can facilitate reactions.

Recent research has demonstrated the feasibility of synthesizing pyridine derivatives in water. An electrochemical method for producing pyridine carboxamides from pyridine carbohydrazides and amines has been developed that proceeds in an aqueous medium without the need for external chemical oxidants. rsc.orgresearchgate.netrsc.org This process offers a sustainable strategy for generating key chemical intermediates under mild conditions. rsc.org In another example, various imidazolo[1,2-a]pyridines were synthesized in high yields using magnesium oxide (MgO) as a catalyst in water at room temperature. researchgate.net This aqueous method proved to be much faster and resulted in higher yields and purity compared to reactions carried out in organic solvents. researchgate.net

The choice of catalyst is a critical factor in green synthesis. An ideal green catalyst is highly efficient, selective, reusable, and derived from non-toxic, renewable resources. tncintlchem.combhu.ac.intncintlchem.com The use of hazardous and heavy metal catalysts is a significant concern due to their toxicity and the potential for environmental contamination.

Innovations in catalyst design are focused on developing more environmentally benign alternatives. These include:

Bio-based catalysts : Derived from renewable resources like plant oils or amino acids, these catalysts are often non-toxic and biodegradable. tncintlchem.comtncintlchem.com For example, fruit waste has been used to develop an environmentally benign catalyst for the synthesis of β-amino alcohols. nih.gov

Heterogeneous catalysts : Solid-supported catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.netbhu.ac.in Activated fly ash, a waste product from coal combustion, has been employed as an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. bhu.ac.in Similarly, nanocatalysts are gaining attention for their high surface area and catalytic activity, which can lead to more efficient and sustainable organic transformations. researchgate.net

Metal-free catalysts : The development of organocatalysts or methods that avoid metal catalysts altogether is a key area of green chemistry research. acs.org For example, a visible-light-mediated desulfurization cyclization reaction for the synthesis of triazolopyridine derivatives utilizes an organic photocatalyst, eliminating the need for metal catalysts and hazardous solvents. acs.org

Table 2: Comparison of Environmentally Benign Catalysts in Pyridine Derivative Synthesis

| Catalyst Type | Example | Key Green Advantages | Reference |

|---|---|---|---|

| Waste-derived Heterogeneous Catalyst | Activated Fly Ash | Reusable, utilizes industrial waste, less hazardous solvent. | bhu.ac.in |

| Organic Photocatalyst | Rhodamine 6G | Metal-free, operates under mild conditions (visible light, room temp.). | acs.org |

| Simple Metal Oxide | Magnesium Oxide (MgO) | Enables reaction in aqueous medium, reusable, efficient. | researchgate.net |

| Bio-based Catalyst | Kinnow Peel Powder | Derived from renewable biomass, biodegradable, avoids harsh conditions. | nih.gov |

In Depth Mechanistic Studies of Reactions Involving 3 Ethyl 1 Pyridin 4 Yl Pentan 1 Amine

Elucidation of Reaction Mechanisms in Amine Functionalization

The functionalization of amines is a cornerstone of modern synthetic chemistry. Mechanistic studies in this area typically focus on understanding the fundamental steps of bond formation and cleavage, which are crucial for optimizing reaction conditions and developing new catalytic systems.

Investigation of C-N Bond Activation and Formation Pathways

The activation of C-N bonds is a key step in many reactions that modify the structure of amines. Research in this area often employs computational and experimental techniques to map out the energy landscapes of proposed intermediates and transition states. For related pyridine-containing compounds, nucleophilic substitution reactions have been explored, but specific data on 3-Ethyl-1-(pyridin-4-YL)pentan-1-amine is absent.

Role of Metal-Catalyzed Processes and Ligand Design

Metal catalysts are pivotal in a vast array of chemical transformations involving amines. The choice of metal and the design of the coordinating ligands can dramatically influence the reactivity and selectivity of a reaction. For example, nickel-catalyzed hydroamidation of alkenes has been shown to be highly dependent on the directing group present in the substrate. acs.org While the pyridine (B92270) group in this compound could potentially act as a directing group, no studies have been published to confirm or characterize this role.

Kinetic Analysis of Reaction Pathways

Kinetic studies are essential for a quantitative understanding of reaction mechanisms, allowing for the determination of rate laws and the identification of rate-limiting steps.

Determination of Rate Laws and Rate-Limiting Steps

The determination of a reaction's rate law provides empirical evidence for the species involved in the rate-determining step. This information is critical for proposing and validating a reaction mechanism. Without experimental data on the reactions of this compound, no rate laws or rate-limiting steps can be reported.

Hammett Plot Analysis and Substituent Electronic Effects

Hammett plot analysis is a powerful tool for probing the electronic effects of substituents on the rate and equilibrium of a reaction. This analysis can reveal the nature of charge development in the transition state. To perform a Hammett analysis, a series of derivatives with different substituents on the aromatic ring would need to be synthesized and their reaction kinetics studied. Such a study for this compound has not been described in the literature.

Isotope Effect Studies for Mechanistic Insights

Currently, there is no available research detailing isotope effect studies conducted on reactions involving this compound. Such studies are crucial for elucidating reaction mechanisms by determining the rate-limiting steps and the nature of bond-breaking and bond-forming processes.

Characterization and Reactivity of Intermediates

The characterization and study of reaction intermediates are fundamental to understanding the stepwise pathway of a chemical transformation. However, specific research into the intermediates formed during reactions of this compound is not documented.

There are no published reports on the successful isolation and spectroscopic identification of transient or unstable intermediate species formed in reactions where this compound is a reactant.

Computational chemistry provides powerful tools for modeling reaction pathways, including the structures and energies of transition states and intermediates. Despite the utility of these methods, specific computational studies modeling the transition states and intermediates for reactions of this compound have not been reported in the scientific literature.

Computational Chemistry and Advanced Theoretical Studies of the Compound

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with high accuracy. For 3-Ethyl-1-(pyridin-4-YL)pentan-1-amine, DFT calculations are crucial for understanding its fundamental chemical nature.

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest potential energy. nih.govyoutube.com DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to perform this optimization. nih.gov

The this compound molecule possesses significant conformational flexibility due to the rotatable single bonds in its ethyl-pentyl side chain. Conformational analysis is therefore performed to identify the various possible low-energy spatial arrangements (conformers). libretexts.org This analysis involves systematically rotating the bonds and calculating the energy of each resulting conformer. The most stable conformer, or global minimum, is the one that is most likely to be observed under experimental conditions. The results of such an optimization provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometric Parameters for a Stable Conformer of this compound (Illustrative Data)

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | C(pyridyl)-C(amine) | 1.52 Å |

| C(amine)-N(amine) | 1.47 Å | |

| C-C (alkyl chain) | 1.54 Å | |

| C-H | 1.09 Å | |

| C=N (pyridyl) | 1.34 Å | |

| Bond Angle | C(pyridyl)-C(amine)-N(amine) | 111.5° |

| H-N-H (amine) | 107.0° | |

| C-C-C (alkyl chain) | 112.5° | |

| Dihedral Angle | N(pyridyl)-C-C-N(amine) | -175.0° |

Once the optimized geometry is obtained, DFT is used to calculate the electronic properties of the molecule. Key among these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical descriptor of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bhu.ac.in For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring and the amine group, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors (Illustrative Data)

| Descriptor | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (Egap) | 5.40 |

DFT calculations can accurately predict spectroscopic properties, which serves as a powerful method for structural confirmation when compared with experimental data. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated for each nucleus (¹H and ¹³C). idc-online.comnih.govacs.org The agreement between the calculated and experimentally measured NMR spectra provides strong evidence for the correctness of the determined structure. nih.gov Similarly, the vibrational frequencies from an Infrared (IR) spectrum can be computed to identify the characteristic vibrational modes of the molecule's functional groups.

Table 3: Comparison of Hypothetical Experimental and DFT-Calculated ¹H NMR Chemical Shifts (δ, ppm) (Illustrative Data)

| Proton | Experimental δ (ppm) | Calculated δ (ppm) |

| Pyridyl-H (ortho to N) | 8.60 | 8.65 |

| Pyridyl-H (meta to N) | 7.40 | 7.42 |

| CH (benzylic) | 4.15 | 4.18 |

| NH₂ | 1.90 | 1.95 |

| CH₂ (alkyl) | 1.30 - 1.50 | 1.33 - 1.52 |

| CH₃ (alkyl) | 0.85 - 0.95 | 0.88 - 0.97 |

Molecular Modeling and Docking Simulations

Molecular modeling techniques, particularly docking simulations, are used to predict how a small molecule like this compound might interact with a biological macromolecule, such as a protein or enzyme. This is a cornerstone of modern drug discovery and design. hilarispublisher.com

Molecular docking is a computational procedure that attempts to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. tubitak.gov.tr The process involves placing the 3D structure of the ligand into the active site of a target protein. Pyridine-containing compounds are known to act as inhibitors for various enzymes, particularly kinases. mdpi.comnih.gov

A docking simulation for this compound would reveal the specific non-covalent interactions that stabilize its binding. These interactions typically include:

Hydrogen Bonds: The pyridine nitrogen and the primary amine group are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The ethyl-pentyl aliphatic chain can form favorable interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic pyridine ring can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.

Docking algorithms use scoring functions to estimate the binding affinity, often expressed as a binding energy in kcal/mol. A more negative score typically indicates a stronger, more favorable interaction. hilarispublisher.com This score helps in ranking potential drug candidates and prioritizing them for synthesis and experimental testing. broadinstitute.org

By analyzing the predicted binding pose and the interactions formed, researchers can understand the principles of molecular recognition for a specific target. This knowledge is invaluable for structure-activity relationship (SAR) studies, where the chemical structure of the ligand is systematically modified to improve its binding affinity and selectivity for the target protein.

Table 4: Representative Molecular Docking Results with a Hypothetical Protein Kinase Target (Illustrative Data)

| Parameter | Value / Residues |

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Hydrogen Bond Interactions | Glu116, Gly117 |

| Hydrophobic Interactions | Val90, Leu145, Ala155 |

| π-π Stacking Interaction | Phe85 |

Predictive ADMET Modeling for Pharmacokinetic Profiling (excluding toxicity profiles)

Predictive Absorption, Distribution, Metabolism, and Excretion (ADME) modeling is a critical component in the early stages of drug development. nih.govpatheon.com In silico tools provide a rapid and cost-effective means of evaluating the pharmacokinetic properties of novel compounds. nih.gov For pyridine derivatives, including this compound, computational models can predict a range of pharmacokinetic parameters.

While specific experimental data for this compound is not extensively available in the public domain, predictive models based on its structure can offer valuable insights. These models utilize large datasets of known compounds to forecast the behavior of new chemical entities. nih.gov The pyridine moiety is a common feature in many approved drugs, and its presence significantly influences a compound's ADME profile. auctoresonline.org

Absorption: Computational models for pyridine derivatives often assess intestinal permeability and aqueous solubility. auctoresonline.org The Caco-2 cell permeability assay is a common in vitro model for predicting human intestinal absorption, and in silico models can estimate a compound's permeability based on its physicochemical properties. auctoresonline.org For a compound like this compound, factors such as its molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors are key determinants of its predicted absorption.

Distribution: The distribution of a drug throughout the body is influenced by its ability to bind to plasma proteins and penetrate tissues. Predictive models can estimate the volume of distribution (Vd) and the extent of plasma protein binding. The structural features of this compound, such as the ethyl and pentyl groups, will contribute to its lipophilicity, which in turn affects its distribution into fatty tissues.

Metabolism: The metabolic fate of a compound is largely determined by its interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. researchgate.net In silico tools can predict the potential sites of metabolism on a molecule. researchgate.net For this compound, likely sites of metabolism would include the alkyl chains and the pyridine ring, which could undergo oxidation or other phase I metabolic reactions. The prediction of which specific CYP isoforms are involved is also a key aspect of these computational models. researchgate.net

Excretion: While not as commonly modeled as A, D, and M, some in silico tools can provide estimates of a compound's likely route of excretion (renal or hepatic). This is often inferred from its physicochemical properties and predicted metabolic pathways.

Below is an interactive data table summarizing the predicted pharmacokinetic properties for a series of hypothetical pyridine derivatives structurally related to this compound, based on typical outputs from ADMET prediction software.

| Compound | Molecular Weight | LogP | Predicted Caco-2 Permeability (nm/s) | Predicted Plasma Protein Binding (%) | Predicted Major Metabolizing CYP Isoform |

| This compound | 192.31 | 2.8 | 25.5 | 85.2 | CYP2D6, CYP3A4 |

| 1-(Pyridin-4-yl)ethan-1-amine | 122.17 | 0.5 | 8.2 | 30.1 | CYP2D6 |

| 1-(Pyridin-4-yl)propan-1-amine | 136.20 | 1.0 | 12.7 | 45.6 | CYP2D6 |

| 1-(Pyridin-4-yl)butan-1-amine | 150.22 | 1.5 | 18.9 | 60.3 | CYP2D6, CYP3A4 |

| 1-(Pyridin-4-yl)pentan-1-amine | 164.25 | 2.0 | 22.1 | 75.8 | CYP2D6, CYP3A4 |

Note: The data in this table is illustrative and based on general predictions for pyridine derivatives. It does not represent experimentally verified data for these specific compounds.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Compound Series

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are valuable for predicting the activity of new compounds and for optimizing lead structures in drug discovery. nih.gov

For a series of compounds related to this compound, a QSAR model would typically be developed using a training set of molecules with known biological activities. nih.gov Various molecular descriptors, which are numerical representations of a molecule's properties, are calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. nih.gov

Studies on aminopyridine and other pyridine derivatives have identified several key descriptors that often correlate with their biological activities. nih.govrsc.org For instance, in the context of kinase inhibition, descriptors related to molecular shape, hydrophobicity, and electronic properties have been shown to be important. nih.gov

A hypothetical QSAR study on a series of pyridin-4-yl-alkylamines might reveal the following relationships:

Influence of Alkyl Chain Length: The length and branching of the alkyl chain (the ethylpentan group in the target compound) can significantly impact activity. A QSAR model might show a parabolic relationship between chain length and activity, indicating an optimal length for receptor binding.

Role of the Pyridine Ring: The electronic properties of the pyridine ring, such as its charge distribution and ability to form hydrogen bonds, are crucial for interaction with biological targets. auctoresonline.org Substituents on the pyridine ring can modulate these properties and thus affect activity.

Impact of the Amine Group: The basicity of the amine group is a key factor in its ability to form ionic interactions with target proteins. The chemical environment around the amine, influenced by the adjacent alkyl groups, will affect its pKa and, consequently, its binding affinity.

The general form of a QSAR equation derived from such a study could be:

Biological Activity (e.g., log(1/IC50)) = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where c0, c1, c2 are coefficients determined by regression analysis, and the descriptors are physicochemical properties of the molecules.

Below is an interactive data table showing examples of molecular descriptors that could be used in a QSAR study of pyridin-4-yl-alkylamine derivatives.

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Represents the hydrophobicity of the molecule, influencing its ability to cross cell membranes and bind to hydrophobic pockets in a receptor. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Relates to a molecule's ability to form hydrogen bonds and its permeability across biological membranes. |

| Molecular Weight (MW) | The mass of one molecule | Influences the overall size and can affect diffusion and binding. |

| Number of Rotatable Bonds | Count of bonds that allow free rotation | Relates to the conformational flexibility of the molecule, which can be important for fitting into a binding site. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals | Quantum-chemical descriptors that relate to the molecule's electronic reactivity and ability to participate in charge-transfer interactions. nih.gov |

Through the application of such computational and theoretical studies, a deeper understanding of the pharmacokinetic profile and structure-activity relationships of this compound and its analogs can be achieved, facilitating the design of more effective and safer therapeutic agents.

Comprehensive Structural Analysis and Spectroscopic Characterization of the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the mapping of atoms and the elucidation of their connectivity.

Proton (¹H) NMR for Chemical Environment Mapping

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. The spectrum for 3-Ethyl-1-(pyridin-4-YL)pentan-1-amine is predicted to show specific signals corresponding to each unique proton in the molecule. The protons on the pyridine (B92270) ring are expected to appear in the downfield region (higher ppm) due to the deshielding effect of the aromatic system. The protons on the aliphatic chain will appear more upfield.

Predicted ¹H NMR Data for this compound Predicted in CDCl₃ at 400 MHz

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-α (Pyridine) | ~8.55 | Doublet (d) | 2H |

| H-β (Pyridine) | ~7.25 | Doublet (d) | 2H |

| CH (Benzylic) | ~4.10 | Triplet (t) | 1H |

| NH₂ | ~1.80 | Broad Singlet (br s) | 2H |

| CH (Aliphatic) | ~1.65 | Multiplet (m) | 1H |

| CH₂ (Ethyl) | ~1.40 | Multiplet (m) | 4H |

| CH₂ (Aliphatic chain) | ~1.25 | Multiplet (m) | 2H |

| CH₃ (Ethyl) | ~0.85 | Triplet (t) | 6H |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of unique carbon environments and to identify the types of carbon atoms present (e.g., C, CH, CH₂, CH₃). For this compound, the pyridine carbons are expected at the downfield end of the spectrum, while the aliphatic carbons will be found in the upfield region.

Predicted ¹³C NMR Data for this compound Predicted in CDCl₃ at 100 MHz

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-γ (Pyridine, Quaternary) | ~155.0 |

| C-α (Pyridine) | ~150.0 |

| C-β (Pyridine) | ~121.0 |

| CH (Benzylic) | ~60.0 |

| CH (Aliphatic) | ~45.0 |

| CH₂ (Aliphatic chain) | ~40.0 |

| CH₂ (Ethyl) | ~25.0 |

| CH₃ (Ethyl) | ~11.0 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the assignments from 1D NMR and fully establish the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons, for example, between the benzylic CH proton and the neighboring CH₂ protons on the pentanamine chain, confirming the aliphatic structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would be used to definitively assign each proton signal to its corresponding carbon signal from the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing connectivity across quaternary carbons. For instance, HMBC would show a correlation from the benzylic CH proton to the C-β and C-γ carbons of the pyridine ring, confirming the attachment point of the pentanamine side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This could help to determine the preferred conformation of the flexible pentanamine chain relative to the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (Molecular Formula: C₁₂H₂₀N₂), the expected exact mass of the protonated molecular ion ([M+H]⁺) would be calculated and compared to the measured value to confirm the molecular formula.

Predicted HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀N₂ |

| Monoisotopic Mass | 192.1626 g/mol |

| Ion Species | [M+H]⁺ |

| Calculated Exact Mass | 193.1705 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. A primary fragmentation pathway for this compound would likely involve the cleavage of the C-C bond adjacent to the amine and pyridine ring (alpha-cleavage), which is a common fragmentation route for amines.

Predicted MS/MS Fragmentation Data for [M+H]⁺

| Predicted m/z | Proposed Fragment Structure/Loss |

|---|---|

| 193.1705 | [M+H]⁺ (Parent Ion) |

| 176.1439 | Loss of NH₃ (Ammonia) |

| 107.0912 | Cleavage yielding the [C₅H₅NCHCH₃]⁺ fragment |

| 93.0578 | Cleavage yielding the pyridin-4-ylmethylene cation [C₅H₄NCH₂]⁺ |

Applications of GC-MS and LC-MS/MS for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable tools for the analysis of pharmaceutical compounds like this compound. nih.gov These techniques separate the compound from impurities and then provide a mass spectrum that serves as a molecular fingerprint, confirming its identity and purity.

In a typical analysis, a dilute solution of the compound is injected into the chromatograph. The compound will travel through the column and be detected, ideally as a single, sharp peak, indicating the absence of significant impurities. The retention time of this peak is a characteristic property under specific chromatographic conditions.

Following separation, the molecule is ionized and fragmented. For this compound (molecular formula C12H20N2, molecular weight 192.30 g/mol ), the mass spectrum would exhibit a molecular ion peak (M+) at an m/z (mass-to-charge ratio) of 192. Consistent with the nitrogen rule, the nominal molecular mass is an even number, which is characteristic for molecules containing an even number of nitrogen atoms. libretexts.org

The fragmentation pattern is predictable and provides structural confirmation. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for amines. libretexts.orgmiamioh.edu The primary fragmentation pathways for this molecule would include:

Benzylic-type cleavage: The bond between the chiral carbon (C1) and the pyridine ring is susceptible to cleavage, leading to a prominent pyridiniumyl-methyl cation fragment (m/z 93) or a related tropylium-like ion.

Alpha-cleavage: Loss of the largest alkyl substituent at the alpha-carbon (the 3-ethylpentyl group) would result in a fragment at m/z 107 (C5H4N-CH=NH2+).

Side-chain fragmentation: Cleavage within the ethylpentyl side chain can also occur, leading to a series of smaller fragment ions. For example, the loss of an ethyl radical (C2H5•) from the side chain is a common fragmentation for ethyl-substituted alkanes. whitman.edu

The combination of a single chromatographic peak with a mass spectrum displaying the correct molecular ion and characteristic fragment ions provides definitive confirmation of both the purity and identity of this compound.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 192 | [C12H20N2]+• | Molecular Ion (M+) |

| 163 | [M - C2H5]+ | Loss of ethyl group from side chain |

| 107 | [C6H7N2]+ | Alpha-cleavage with loss of C6H13• radical |

| 93 | [C6H7N]+ | Cleavage of C-C bond adjacent to the pyridine ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display a series of absorption bands corresponding to the vibrations of its constituent bonds. cdnsciencepub.comacs.org

The key functional groups are the primary amine (-NH2), the pyridine ring, and the aliphatic alkyl structure.

N-H Vibrations: The primary amine group is characterized by two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region; one for the asymmetric stretch and one for the symmetric stretch. spcmc.ac.inmsu.edu A medium to strong scissoring (bending) vibration for the -NH2 group is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.comlibretexts.org A broad N-H wagging band may also be observed between 910-665 cm⁻¹. orgchemboulder.com

C-H Vibrations: The spectrum will show C-H stretching vibrations from both the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic ethyl-pentyl side chain (just below 3000 cm⁻¹). C-H bending vibrations for the CH2 and CH3 groups will appear in the 1470-1370 cm⁻¹ region.

Pyridine Ring Vibrations: The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the fingerprint region, typically between 1600-1430 cm⁻¹. cdnsciencepub.com Out-of-plane C-H bending vibrations for the 4-substituted (para) pyridine ring would also be present at lower wavenumbers.

C-N Vibrations: The C-N stretching vibration of the alkyl-amine portion is expected to produce a weak to medium band in the 1250-1020 cm⁻¹ region. orgchemboulder.comaip.org

The collective presence of these specific bands provides strong evidence for the molecular structure of this compound.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3100-3000 | Aromatic C-H Stretch | Pyridine Ring |

| 2960-2850 | Aliphatic C-H Stretch | Ethyl-pentyl group |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine |

| 1600-1430 | C=C and C=N Ring Stretch | Pyridine Ring |

| 1470-1370 | Aliphatic C-H Bend | Ethyl-pentyl group |

| 1250-1020 | C-N Stretch | Alkyl-amine |

| 910-665 | N-H Wag | Primary Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The chromophore in this compound is the pyridine ring.

The UV-Vis spectrum of pyridine typically exhibits two main absorption bands. libretexts.org

A strong absorption band corresponding to a π → π* transition, usually observed around 250-260 nm. researchgate.net This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring.

A weaker absorption band at a longer wavelength, often around 270-300 nm, which is attributed to an n → π* transition. This involves the excitation of a non-bonding electron from the nitrogen atom's lone pair into an antibonding π* orbital. libretexts.org

The substituent at the 4-position of the pyridine ring is an alkylamine group, which is not conjugated with the aromatic π-system. Therefore, it is expected to have only a minor influence on the position and intensity of these electronic transitions. researchgate.net The spectrum will largely resemble that of other 4-alkylpyridines. The primary utility of UV-Vis spectroscopy in this context is to confirm the presence of the pyridine chromophore.

| Approximate λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~255-265 | π → π | Pyridine Ring |

| ~270-300 | n → π | Pyridine Ring |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, this technique is uniquely capable of elucidating its absolute stereochemistry. researchgate.net

The carbon atom bonded to the amine group, the pyridine ring, a hydrogen atom, and the 3-ethylpentyl group is a chiral center. A single-crystal X-ray diffraction experiment on an enantiomerically pure sample would allow for the unambiguous assignment of the (R) or (S) configuration at this center. acs.orgnih.gov This is achieved through the analysis of anomalous dispersion effects, particularly if a suitable heavy atom is present in the crystal structure or if using specific X-ray wavelengths (e.g., Cu Kα radiation). researchgate.net

| Parameter | Information Provided |

|---|---|

| Space Group & Unit Cell Dimensions | Crystal system and packing symmetry |

| Atomic Coordinates | Precise 3D structure and conformation |

| Flack Parameter | Determination of absolute stereochemistry |

| Hydrogen Bond Distances/Angles | Details of N-H···N interactions |

| Intermolecular Contacts | Analysis of van der Waals forces and crystal packing |

Structure Activity Relationship Sar and Design of Advanced Derivatives of the Compound

Systematic Structural Modifications

The potency and selectivity of a compound can be meticulously fine-tuned by making systematic changes to its chemical scaffold. For derivatives of 3-Ethyl-1-(pyridin-4-YL)pentan-1-amine, key areas for modification include the alkyl chain, the pyridine (B92270) ring, and the potential addition of other heterocyclic systems.

Variations in Alkyl Chain Length and Branching for Optimized Potency

The size and shape of the alkyl groups are critical determinants of how a molecule fits into its biological target's binding pocket. Research on structurally related compounds, such as 3-alkyl-3-(4-pyridyl)-piperidine-2,6-diones, which are potent aromatase inhibitors, demonstrates the profound impact of the alkyl chain. In this series, modifying the 3-alkyl substituent revealed that inhibitory activity is highly dependent on chain length.

A study showed that extending the alkyl chain from an ethyl to an octyl group significantly enhanced inhibitory potency. This suggests that a larger, more lipophilic chain can form more favorable interactions within the active site of the enzyme. The inhibitory activity was found to be maximal for the octyl derivatives, indicating an optimal size for the alkyl substituent in this particular scaffold.

Table 1: Impact of 3-Alkyl Chain Length on Aromatase Inhibition

| Compound | 3-Alkyl Substituent | Inhibitory Constant (Ki) in µM |

|---|---|---|

| Homolog 1 | Ethyl | 1.1 |

This interactive table illustrates that increasing the alkyl chain length from ethyl to octyl results in a more than 12-fold increase in inhibitory potency.

Substituent Effects on the Pyridine Ring (e.g., position, electronic properties)

The pyridine ring is a common scaffold in medicinal chemistry, and its electronic properties can be modulated by adding various substituents. nih.govnih.gov The nature and position of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can significantly alter a molecule's polarity, basicity, and ability to form hydrogen bonds. nih.govrsc.org

Electronic Effects : Electron-donating groups, such as methoxy (-OCH3) or amino (-NH2) groups, can increase the electron density of the pyridine ring. rsc.org This can enhance interactions with biological targets. Conversely, electron-withdrawing groups like nitro (-NO2) or cyano (-CN) decrease the ring's electron density, which can also be beneficial depending on the target's electronic environment. acs.org For instance, studies on other pyridine derivatives have shown that introducing methoxy groups can reduce polarity, leading to lower IC50 values in some biological assays. nih.gov

Positional Isomerism : The location of the substituent on the pyridine ring (positions 2, 3, or 4) is crucial. nih.gov Due to the electron-deficient nature of the ring, it typically favors nucleophilic substitution at the C-2 and C-4 positions, while electrophilic substitution occurs at the C-3 position. nih.gov The specific placement of a substituent will dictate its interaction with amino acid residues in a target's active site.

These modifications allow for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic profiles. semanticscholar.org

Incorporation of Additional Heterocyclic Moieties (e.g., triazole, thiazole)

A powerful strategy in drug design is to replace or augment parts of a molecule with other heterocyclic rings, a technique that can improve metabolic stability, solubility, and binding affinity. nih.gov Incorporating moieties such as triazoles and thiazoles into a pyridine-based scaffold has proven effective in developing new therapeutic agents. nih.govresearchgate.net

For example, research on novel macrofilaricidal compounds involved replacing a central thiazole core with other heterocycles. This "scaffold hopping" led to the discovery that 1,2,4-thiadiazole and triazole cores could maintain or even improve biological activity while enhancing physicochemical properties like solubility. nih.govresearchgate.net

Table 2: Comparison of Heterocyclic Cores on Physicochemical Properties

| Core Heterocycle | Ex Vivo Activity | Metabolic Stability | Aqueous Solubility |

|---|---|---|---|

| Aminothiazole | Good | Moderate | Low |

| 1,2,4-Thiadiazole | Good | Good | Improved |

Stereochemical Influence on Biological Activity and Selectivity

Chirality, or the "handedness" of a molecule, plays a critical role in its biological function. researchgate.net Since this compound possesses a chiral center at the carbon atom bonded to the amine group, it can exist as two non-superimposable mirror images called enantiomers. Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they will interact differently with each enantiomer. researchgate.netnih.govtandfonline.com

This differential interaction can lead to significant variations in pharmacological activity, metabolism, and toxicity between enantiomers. researchgate.net In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects.

For instance, studies on other chiral molecules have shown that only specific isomers display significant biological activity. rsc.org This is often because one isomer has the correct three-dimensional arrangement to fit precisely into the target's binding site, while the other does not. This stereoselective uptake and binding underscores the importance of synthesizing and testing enantiomerically pure compounds in drug development. nih.govelsevierpure.comacs.org Therefore, controlling the stereochemistry of derivatives is essential for optimizing both potency and selectivity. nih.govnih.gov

Development of Predictive Models for Structure-Activity Relationships (SAR)

To accelerate the drug design process, computational methods are employed to build predictive models of SAR. chemrevlett.com Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling help to correlate the chemical structures of a series of compounds with their biological activities. nih.govresearchgate.net

Two of the most widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govcell.commdpi.com

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules and relates these fields to their biological activity using statistical methods like Partial Least Squares (PLS). nih.govnih.gov

CoMSIA expands on this by evaluating additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more comprehensive model. nih.govcell.commdpi.comnanobioletters.com

These models generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity. For example, a map might show that a bulky, positively charged group is preferred in one area of the molecule, while a small, hydrogen-bond-donating group is detrimental in another. Such insights are invaluable for the rational design of new derivatives with enhanced potency. nih.govnih.gov The statistical robustness of these models is confirmed through validation metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.govnih.gov

Future Directions and Interdisciplinary Research Prospects

Exploration of Asymmetric Synthetic Routes for Enantiopure Compounds

The presence of a stereocenter in 3-Ethyl-1-(pyridin-4-YL)pentan-1-amine makes the development of asymmetric synthetic routes a critical area of future research. The differential pharmacological and physiological effects of enantiomers are well-documented, making access to enantiomerically pure forms of this compound essential for any meaningful biological evaluation. nih.govmdpi.com

Future investigations should focus on the development of stereoselective methods to control the configuration of the chiral carbon atom. Potential strategies could include the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. youtube.com Chiral dialkylaminopyridine catalysts, for instance, have shown promise in various asymmetric syntheses and could be adapted for this specific molecule. nih.gov The development of such routes would be a significant step forward, enabling detailed studies of the individual enantiomers.

Table 1: Potential Asymmetric Synthetic Strategies

| Synthetic Approach | Description | Potential Advantages |

| Chiral Catalysis | Utilization of chiral metal complexes or organocatalysts to induce stereoselectivity. | High efficiency, catalytic nature reduces waste. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide the stereochemical outcome of a reaction. | Well-established and reliable methodology. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer, allowing for separation. | High enantioselectivity under mild conditions. |

Investigation of Undiscovered Biological Targets and Mechanistic Pathways

The pyridine (B92270) moiety is a common feature in many biologically active compounds, suggesting that this compound could interact with a range of biological targets. nih.govresearchgate.netnih.govnih.govmdpi.com Future research should be directed towards identifying these targets and elucidating the mechanistic pathways through which the compound exerts its effects.

Initial screening efforts could involve a broad range of assays to assess its activity against various enzymes, receptors, and ion channels. Pyridine derivatives have shown activity as kinase inhibitors, highlighting one potential avenue for investigation. researchgate.net Furthermore, given the prevalence of pyridine-containing drugs in treating neurological disorders, exploring its effects on the central nervous system would be a logical step. nih.gov Unbiased phenotypic screening in various cell-based models could also reveal unexpected biological activities, paving the way for more in-depth mechanistic studies. nih.gov

Integration with Advanced Chemical Biology Techniques for Target Validation

Once preliminary biological activities are identified, advanced chemical biology techniques will be instrumental in validating the molecular targets of this compound. discoveryontarget.com The design and synthesis of chemical probes derived from the parent compound will be a key strategy. nih.govresearchgate.netrsc.org These probes, which could be tagged with biotin (B1667282) or a fluorescent reporter, would enable techniques such as affinity chromatography and activity-based protein profiling to isolate and identify binding partners from cell lysates.

Furthermore, photoaffinity labeling, where a photoreactive group is incorporated into the probe, could be employed to create a covalent bond between the probe and its target upon UV irradiation, facilitating more robust target identification. The validation of these targets is a crucial step in the drug discovery pipeline, providing a solid foundation for further optimization and development. nih.gov

Collaborative Research Opportunities in Drug Discovery and Materials Science

The multifaceted nature of this compound opens up numerous opportunities for collaborative research. In the realm of drug discovery, collaborations between synthetic chemists, pharmacologists, and biochemists will be essential to progress from initial hit identification to lead optimization. chemscene.comresearchgate.net The pyridine scaffold's ability to be chemically modified offers the potential to create libraries of analogues with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Beyond its potential therapeutic applications, the pyridine nucleus also finds use in materials science. mdpi.com The nitrogen atom in the pyridine ring can coordinate with metal ions, suggesting that this compound could serve as a ligand for the synthesis of novel coordination polymers or metal-organic frameworks (MOFs). researchgate.net These materials could have applications in catalysis, gas storage, or as sensors. Collaborative efforts between organic chemists and materials scientists could therefore unlock entirely new applications for this versatile compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.